molecular formula C11H8N2O4 B3268889 3-Amino-4-nitronaphthalene-2-carboxylic acid CAS No. 498546-32-0

3-Amino-4-nitronaphthalene-2-carboxylic acid

Cat. No.: B3268889
CAS No.: 498546-32-0
M. Wt: 232.19 g/mol
InChI Key: VWOXDFIGNUTZAK-UHFFFAOYSA-N
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Description

3-Amino-4-nitronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group at the 3-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-nitro-2It has been used as a biochemical reagent in life science related research .

Mode of Action

The exact mode of action of 3-Amino-4-nitro-2

Biochemical Pathways

The specific biochemical pathways affected by 3-Amino-4-nitro-2It has been used in life science related research, indicating its potential involvement in various biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Amino-4-nitro-2. These properties are crucial in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 3-Amino-4-nitro-2

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound2

Preparation Methods

The synthesis of 3-Amino-4-nitronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-naphthoic acid to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-4-nitronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-nitronaphthalene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3-Amino-4-nitronaphthalene-2-carboxylic acid can be compared with other naphthalene derivatives, such as:

    2-Amino-3-nitronaphthalene: Similar structure but different positions of the amino and nitro groups.

    4-Amino-3-nitronaphthalene-1-carboxylic acid: Different substitution pattern on the naphthalene ring.

    1-Amino-2-nitronaphthalene-3-carboxylic acid: Another positional isomer with distinct chemical properties.

Properties

IUPAC Name

3-amino-4-nitronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13(16)17/h1-5H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOXDFIGNUTZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1 g of the compound obtained in Step 1 in 18 ml of hydrochloric acid is refluxed for 4 hours and then poured onto ice. The precipitate formed is filtered off, washed with water until the pH is 5-6 and then dried, allowing the expected product to be isolated.
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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